4-(4-Hydroxybutoxy)phenol
Overview
Description
4-(4-Hydroxybutoxy)phenol is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol It is characterized by the presence of a phenol group substituted with a 4-hydroxybutoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Hydroxybutoxy)phenol typically involves the reaction of phenol with 4-chlorobutanol in the presence of a base such as sodium hydroxide. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of phenol attacks the carbon atom bonded to the chlorine atom in 4-chlorobutanol, resulting in the formation of this compound .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions to ensure high yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 4-(4-Hydroxybutoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are commonly employed.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenols.
Scientific Research Applications
4-(4-Hydroxybutoxy)phenol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant properties.
Medicine: Explored for its potential therapeutic effects, although specific applications are still under research.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(4-Hydroxybutoxy)phenol is primarily related to its phenolic structure. Phenolic compounds are known for their antioxidant properties, which involve scavenging free radicals and chelating metal ions. These actions help in protecting cells from oxidative damage and may contribute to various biological effects .
Comparison with Similar Compounds
Phenol: The parent compound, known for its antiseptic and disinfectant properties.
4-Hydroxyphenol: Similar structure but lacks the butoxy group, used in various chemical syntheses.
4-Methoxyphenol: Contains a methoxy group instead of a hydroxybutoxy group, used as an antioxidant in various applications.
Uniqueness: 4-(4-Hydroxybutoxy)phenol is unique due to the presence of the 4-hydroxybutoxy group, which imparts distinct chemical and physical properties compared to its analogs.
Properties
IUPAC Name |
4-(4-hydroxybutoxy)phenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O3/c11-7-1-2-8-13-10-5-3-9(12)4-6-10/h3-6,11-12H,1-2,7-8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POMVTJQWUBKKFK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OCCCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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